molecular formula C19H17N7O2 B14896289 N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14896289
M. Wt: 375.4 g/mol
InChI Key: UPHGFCUPSBLRBA-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The triazole and pyrazole rings can be coupled using various coupling agents like EDCI, DCC, or other carbodiimides in the presence of a base.

    Introduction of the Methoxybenzyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: As a component in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(phenyl)-1H-pyrazole-3-carboxamide
  • N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N7O2/c1-28-14-4-2-12(3-5-14)10-17-21-19(26-25-17)22-18(27)16-11-15(23-24-16)13-6-8-20-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H2,21,22,25,26,27)

InChI Key

UPHGFCUPSBLRBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

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